Acetic acid;2-methylhex-5-en-3-yn-2-ol
Description
The compound "Acetic acid;2-methylhex-5-en-3-yn-2-ol" combines two distinct components: acetic acid (C₂H₄O₂) and 2-methylhex-5-en-3-yn-2-ol (C₇H₁₀O).
Acetic Acid: A simple carboxylic acid with a pungent odor, widely used in industrial processes (e.g., vinyl acetate production) and as a chemical modifier. It is characterized by its ability to donate protons and form hydrogen bonds, making it effective in surface functionalization . In environmental engineering, acetic acid is employed to enhance biochar's porosity and introduce carboxyl (-COOH) groups, improving heavy metal adsorption .
- 2-Methylhex-5-en-3-yn-2-ol: An unsaturated alcohol with the molecular formula C₇H₁₀O (IUPAC name: 2-methyl-5-hexen-3-yn-2-ol; CAS 690-94-8). Safety data indicate it requires careful handling due to flammability and inhalation hazards .
When combined, these components may form a modified material (e.g., acetic acid-functionalized biochar) for specialized applications, though evidence primarily focuses on acetic acid's role in enhancing adsorbents for uranium (U) recovery .
Properties
CAS No. |
13043-77-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
acetic acid;2-methylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C7H10O.C2H4O2/c1-4-5-6-7(2,3)8;1-2(3)4/h4,8H,1H2,2-3H3;1H3,(H,3,4) |
InChI Key |
SIXSNPABLDGHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C#CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylhex-5-en-3-yn-2-ol typically involves the reaction of acetylene with 2-methyl-3-buten-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of 2-methylhex-5-en-3-yn-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-methylhex-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, alcohols
Scientific Research Applications
2-methylhex-5-en-3-yn-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylhex-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Research Findings and Implications
- ASBB in Uranium Recovery: Optimal Conditions: pH 6.0, 0.30 g/L dosage, 10 mg/L U(VI) . Mechanism: Monodentate coordination between U(VI) and -COO⁻ groups, confirmed via FTIR and XPS . Environmental Impact: Reduces excess sludge waste while recovering uranium, aligning with circular economy principles .
- Gaps and Future Directions: Limited data on 2-methylhex-5-en-3-yn-2-ol’s industrial applications. Need for comparative studies on ASBB’s performance in multi-metal systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
